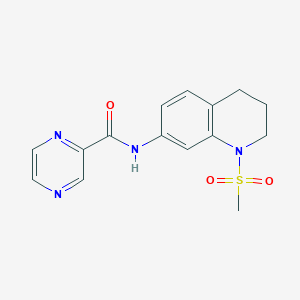

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJYDKHXZPTLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:

Formation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This can be achieved by sulfonylation of tetrahydroquinoline using methylsulfonyl chloride under basic conditions.

Formation of Pyrazine-2-carboxamide: : This might involve the reaction of pyrazine with a suitable carboxylating agent, such as ethyl chloroformate, followed by amination.

Coupling Reaction: : The two fragments (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and pyrazine-2-carboxamide) are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, the process would need to be optimized for scalability, yield, and cost-effectiveness:

Bulk Reaction Vessels: : Using larger reactors for the sulfonylation and carboxylation reactions, ensuring thorough mixing and controlled temperature conditions.

Automated Processes: : Employing automated systems for reagent addition and monitoring reaction progress via in-situ analysis (e.g., NMR, HPLC).

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, potentially at the quinoline or sulfonyl moieties.

Reduction: : Selective reduction of functional groups, such as the nitro group in related compounds.

Substitution: : Nucleophilic substitution reactions, especially involving the pyrazine ring or sulfonyl group.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

Substitution: : Utilizing nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

Oxidation Products: : Modified quinoline or pyrazine structures with oxidized functional groups.

Reduction Products: : Compounds with reduced or altered functional groups, such as amines from nitro groups.

Substitution Products: : New derivatives with substituted pyrazine or quinoline rings.

Scientific Research Applications

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is explored in several scientific domains:

Chemistry: : As an intermediate for synthesizing more complex molecules.

Biology: : Potential use in studying enzyme inhibition or receptor binding due to its structural features.

Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.

Industry: : Utilized in the development of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

Molecular Targets: : Might include enzymes, receptors, or other proteins.

Pathways Involved: : Could involve inhibition of enzymatic activity, receptor modulation, or interference in signaling pathways.

Comparison with Similar Compounds

(a) N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Core Structure: 1,2,3,4-Tetrahydroquinoline with a thiophene-2-carboximidamide group at position 4.

- Key Features: The ethyl-methylamine side chain at position 1 and thiophene moiety confer selectivity for human neuronal NOS (nNOS) over other isoforms (IC₅₀ = 7 nM for nNOS vs. >10,000 nM for endothelial NOS) .

- Comparison : The target compound replaces the thiophene with a pyrazine ring and substitutes the ethyl-methylamine with a methylsulfonyl group. Pyrazine’s electron-deficient nature may alter binding kinetics, while the sulfonyl group could improve pharmacokinetic properties.

(b) (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide

- Core Structure: Tetrahydroquinoline with a sulfamide group at position 3.

- Key Features : This compound acts as a mixed-efficacy μ-opioid receptor (MOR) agonist (EC₅₀ = 23 nM) due to the naphthalene and sulfamide substituents .

Pyrazine-2-Carboxamide Derivatives

(a) N-(3-Oxobutanoyl)pyrazine-2-carboxamide-Substituted Tetrahydropyrimidines

(b) N-(1,2,3,4-Tetrahydroquinolin-4-yl)pyrrolidin-2-one

- Core Structure: Tetrahydroquinoline with a pyrrolidinone group at position 4.

- Key Features: Exhibits moderate bioactivity in preliminary studies, with solubility influenced by the polar pyrrolidinone group .

- Comparison: The pyrazine-carboxamide in the target compound likely provides stronger hydrogen-bonding interactions, while the methylsulfonyl group at position 1 may reduce metabolic degradation compared to pyrrolidinone.

Biological Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a pyrazine-2-carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 320.37 g/mol. The presence of the methylsulfonyl group is significant as it often enhances solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical biochemical pathways. This inhibition can lead to anti-inflammatory and antimicrobial effects.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases.

- Cellular Interaction : The compound may interact with cell surface receptors or intracellular targets, modulating signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Notably:

- Inhibition of iNOS : The compound significantly reduces inducible nitric oxide synthase (iNOS) expression.

- Cytokine Modulation : It decreases levels of TNF-alpha and IL-6 in cell cultures.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate:

- Cell Line Studies : It exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10 |

| HeLa | 12 |

| A549 | 15 |

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their anti-inflammatory and anticancer activities through COX inhibition and NF-kB pathway modulation, revealing significant structure–activity relationships that could guide further development .

- Antimicrobial Evaluation : Research on sulfonamide derivatives demonstrated their effectiveness against drug-resistant bacteria, supporting the hypothesis that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Q & A

Q. What structural features influence its physicochemical properties?

- The tetrahydroquinoline core enhances lipophilicity, while the pyrazine carboxamide and methylsulfonyl groups improve solubility and metabolic stability. Computational tools (e.g., SwissADME) predict logP ~2.5 and PSA ~90 Ų, balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Substituent Variation : Modify the pyrazine ring (e.g., methyl or halogen substitutions) or tetrahydroquinoline sulfonyl group (e.g., ethylsulfonyl vs. methylsulfonyl) to assess potency changes .

- Case Study : In RORγ inverse agonists, replacing methylsulfonyl with cyclopropanesulfonyl improved IC from 1.5 μM to 51 nM .

- Data Interpretation : Use dose-response curves (e.g., IC/EC) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Approach :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .

- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance solubility if precipitation occurs in vivo .

- Example : A related sulfonamide showed poor oral bioavailability due to low solubility; formulation with β-cyclodextrin increased AUC by 3-fold .

Q. What in silico strategies predict target engagement and selectivity?

- Tools :

- Molecular Dynamics (MD) : Simulate binding to RORγ or nNOS over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Arg residues) .

- Differential Scanning : Compare binding free energies (ΔG) between homologous targets (e.g., RORγ vs. RORα) to prioritize selective modifications .

Q. How to identify off-target effects in complex biological systems?

- Experimental Design :

- Broad-Panel Screening : Test against kinase panels (e.g., Eurofins) or GPCR arrays at 10 μM to detect off-target inhibition .

- Proteomics : Use SILAC-based mass spectrometry to quantify protein expression changes in treated cell lines .

Q. What strategies improve metabolic stability without compromising activity?

- Modifications :

- Isosteric Replacement : Replace labile groups (e.g., ester with amide) to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Substitute deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.